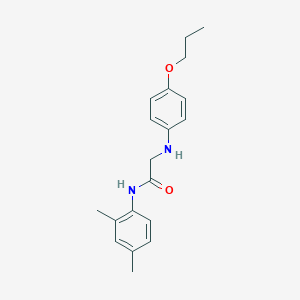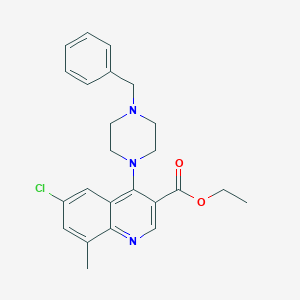![molecular formula C24H23NO4S B284910 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the growth of microbial pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide in lab experiments is its synthetic accessibility and purity. It can be synthesized in large quantities and purified to a high degree of purity. However, one limitation is its potential toxicity and side effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in other fields, such as catalysis and energy storage. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets could lead to the development of more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide involves the reaction of 3-acetyl-2-methylnaphtho[1,2-b]furan-5-carboxylic acid with isopropylamine and sulfonyl chloride. The reaction is carried out in the presence of a base and a solvent, and the product is obtained after purification and characterization.
Applications De Recherche Scientifique
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide has been studied for its potential applications in various fields. In the field of medicine, it has shown promising results in the treatment of cancer, inflammation, and microbial infections. In the field of materials science, it has been used as a precursor for the synthesis of functional materials, such as metal-organic frameworks and luminescent materials.
Propriétés
Formule moléculaire |
C24H23NO4S |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H23NO4S/c1-14(2)17-9-11-18(12-10-17)30(27,28)25-22-13-21-23(15(3)26)16(4)29-24(21)20-8-6-5-7-19(20)22/h5-14,25H,1-4H3 |
Clé InChI |
OVHWBQIMNKTHNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)C |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)



![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)

![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
